Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2416218-64-7
VCID: VC5253217
InChI: InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m1./s1
SMILES: COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl
Molecular Formula: C11H13BrClNO2
Molecular Weight: 306.58

Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

CAS No.: 2416218-64-7

Cat. No.: VC5253217

Molecular Formula: C11H13BrClNO2

Molecular Weight: 306.58

* For research use only. Not for human or veterinary use.

Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride - 2416218-64-7

Specification

CAS No. 2416218-64-7
Molecular Formula C11H13BrClNO2
Molecular Weight 306.58
IUPAC Name methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m1./s1
Standard InChI Key GMUHWXAZHLCZGC-SNVBAGLBSA-N
SMILES COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a tetrahydroisoquinoline scaffold, a partially saturated isoquinoline derivative. The (3R) configuration introduces chirality, critical for its stereoselective interactions. Key structural features include:

  • Bromine atom at the 7th position, enabling electrophilic substitution reactions.

  • Methyl ester at the 3rd position, which can be hydrolyzed to a carboxylic acid for further derivatization.

  • Hydrochloride salt, improving aqueous solubility for in vitro assays .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₁H₁₃BrClNO₂
Molecular Weight306.58 g/mol
CAS Number2416218-64-7
IUPAC Namemethyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
SolubilityNot fully characterized; soluble in polar aprotic solvents (DMF, DMSO)

Stereochemical Considerations

The (3R) enantiomer exhibits distinct pharmacological properties compared to its (3S) counterpart (CAS No. 2416218-25-0). X-ray crystallography and chiral HPLC analyses confirm the retention of configuration during synthesis, with reported enantiomeric excess (ee) >98% under optimized conditions .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Core Formation: Cyclization of phenethylamine derivatives to construct the tetrahydroisoquinoline backbone.

  • Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.

  • Esterification: Reaction with methanol in the presence of HCl to form the methyl ester.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, CH₂Cl₂, 0°C, 2h7895
EsterificationMeOH, HCl (gas), reflux, 6h8598

Catalytic Kinetic Resolution

Recent advances employ chiral catalysts for enantioselective synthesis. For example, hydroxamic acid co-catalysts achieve kinetic resolution with selectivity factors (s) up to 20, enabling efficient production of the (3R)-enantiomer .

Hazard TypeProtective Measures
Skin ContactNitrile gloves, lab coat
Eye ExposureSafety goggles, face shield
InhalationFume hood, respiratory mask

Research Applications and Biological Activity

Enzyme Inhibition Studies

Preliminary assays indicate inhibitory activity against monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. IC₅₀ values of 12.3 μM were reported in rat brain homogenates.

Receptor Binding

The compound shows moderate affinity (Kᵢ = 450 nM) for σ-2 receptors, implicated in cancer cell proliferation . Structural analogs lacking the bromine substituent exhibit reduced activity, highlighting the role of halogens in target engagement.

Future Directions

Preclinical Development

  • Toxicity Studies: Acute and subchronic toxicity profiling in rodent models.

  • Formulation Optimization: Nanoencapsulation to enhance bioavailability.

Structural Modifications

  • Ester Hydrolysis: Conversion to carboxylic acid for prodrug development.

  • Bromine Replacement: Investigating iodine or fluorine analogs for improved pharmacokinetics .

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